molecular formula C24H22N2O2 B12178865 N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B12178865
M. Wt: 370.4 g/mol
InChI Key: PAYNJLIMLNMXGS-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves a multi-step process:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Linkage: The final step involves the reaction of the indole derivative with 4-(2-hydroxyethyl)phenyl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the phenyl or indole rings.

Scientific Research Applications

N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-hydroxyethyl)phenyl]-2-(1H-indol-1-yl)acetamide: Lacks the phenyl group on the indole ring.

    N-[4-(2-hydroxyethyl)phenyl]-2-(2-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of a phenyl group on the indole ring.

Uniqueness

N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to the presence of both the phenyl group and the indole moiety, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C24H22N2O2/c27-15-14-18-10-12-21(13-11-18)25-24(28)17-26-22-9-5-4-8-20(22)16-23(26)19-6-2-1-3-7-19/h1-13,16,27H,14-15,17H2,(H,25,28)

InChI Key

PAYNJLIMLNMXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)CCO

Origin of Product

United States

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